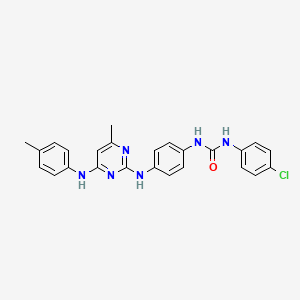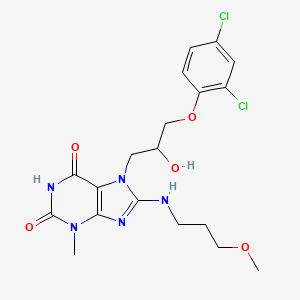![molecular formula C18H20FN7O B3412120 1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)butan-1-one CAS No. 923513-24-0](/img/structure/B3412120.png)
1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)butan-1-one
Descripción general
Descripción
This compound belongs to the class of organic compounds known as triazolopyrimidines . It is a derivative of [1,2,3]triazolo[4,5-d]pyrimidine .
Synthesis Analysis
The synthesis of similar compounds involves aza-Wittig reactions of iminophosphorane with aromatic isocyanates, followed by a reaction with hydrazine . Further transformation to iminophosphoranes is achieved by reaction with triphenylphosphine .Molecular Structure Analysis
The molecular structure of this compound was optimized using the GAUSSIAN 16W program package . The X-ray structure analysis of similar compounds has been reported .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds include aza-Wittig reactions of iminophosphorane with aromatic isocyanates, followed by a reaction with hydrazine . This leads to the formation of 6-amino-7H-1,2,3-triazolo pyrimidin-7-ones .Aplicaciones Científicas De Investigación
Medicinal Chemistry
1,2,3-triazoles have found broad applications in medicinal chemistry . They have been used in the development of drugs with various biological activities. For example, they have shown potent mesenchymal–epithelial transition factor (c-Met) protein kinase inhibition . In addition, structures containing these heterocyclic nuclei have shown GABA A allosteric modulating activity .
Fluorescent Probes
These compounds have been used as fluorescent probes . The fluorescent properties of 1,2,3-triazoles make them useful in various imaging applications.
Structural Units of Polymers
1,2,3-triazoles have been incorporated into polymers for use in solar cells . Their unique chemical properties make them suitable for this application.
Organic Synthesis
1,2,3-triazoles are used in organic synthesis . They can act as building blocks in the synthesis of more complex organic compounds.
Supramolecular Chemistry
In supramolecular chemistry, 1,2,3-triazoles are used due to their ability to form stable complexes with various substrates .
Bioconjugation
1,2,3-triazoles have been used in bioconjugation . This involves attaching a small molecule, such as a drug or a fluorescent dye, to a biomolecule, such as a protein or a nucleic acid.
Chemical Biology
In chemical biology, 1,2,3-triazoles are used as tools to study biological systems . They can be used to label and track molecules in cells.
Materials Science
1,2,3-triazoles have found applications in materials science . They can be used in the design and synthesis of new materials with desired properties.
Mecanismo De Acción
Target of Action
The primary target of this compound is USP28 , a ubiquitin-specific protease . USP28 plays a crucial role in various cellular processes, including cell cycle progression and DNA damage response .
Mode of Action
The compound binds reversibly to USP28, directly affecting its protein levels . This interaction inhibits the proliferation, cell cycle at the S phase, and epithelial-mesenchymal transition (EMT) progression in certain cancer cell lines .
Biochemical Pathways
The compound’s interaction with USP28 affects the ubiquitin-proteasome system, a critical pathway for protein degradation in cells . By inhibiting USP28, the compound can disrupt the normal function of this pathway, leading to changes in cell cycle progression and EMT .
Result of Action
The inhibition of USP28 by the compound leads to a decrease in cell proliferation and a halt in the cell cycle at the S phase . It also inhibits the EMT progression, a process often associated with cancer metastasis .
Direcciones Futuras
Propiedades
IUPAC Name |
1-[4-[3-(3-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]butan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN7O/c1-2-4-15(27)24-7-9-25(10-8-24)17-16-18(21-12-20-17)26(23-22-16)14-6-3-5-13(19)11-14/h3,5-6,11-12H,2,4,7-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWWAHVSNMVNJCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N1CCN(CC1)C2=NC=NC3=C2N=NN3C4=CC(=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)butan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(5-chloro-2-methoxyphenyl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B3412065.png)
![5-chloro-2-methoxy-4-methyl-N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzenesulfonamide](/img/structure/B3412071.png)

![4-fluoro-N-{2-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-oxadiazol-2-yl]phenyl}benzamide](/img/structure/B3412078.png)
![2-(3-(4-chlorobenzyl)-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)-N-(3-fluorophenyl)acetamide](/img/structure/B3412084.png)
![2-[4-(2-chloro-6-fluorobenzoyl)piperazin-1-yl]-6-methyl-N-(4-methylphenyl)pyrimidin-4-amine](/img/structure/B3412090.png)
![N-(2-chloro-4-methylphenyl)-2-({3-[(4-methoxyphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B3412093.png)
![2-chloro-N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-6-fluorobenzamide](/img/structure/B3412101.png)
![2-chloro-6-fluoro-N-(4-{[4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]amino}phenyl)benzamide](/img/structure/B3412106.png)
![(2,5-Dichlorothiophen-3-yl)(4-(4-(methylthio)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B3412110.png)
![(2,3-dimethoxyphenyl)(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B3412124.png)
![(2-fluorophenyl)(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B3412127.png)
![2-[4-(2-Chloro-6-fluorobenzoyl)piperazin-1-yl]-4-methyl-6-piperidin-1-ylpyrimidine](/img/structure/B3412148.png)